molecular formula C10H6ClN5O B105211 Triazoxide CAS No. 72459-58-6

Triazoxide

Cat. No.: B105211
CAS No.: 72459-58-6
M. Wt: 247.64 g/mol
InChI Key: IQGKIPDJXCAMSM-UHFFFAOYSA-N
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Description

. It belongs to the class of benzotriazines and is characterized by its unique structure, which includes a chlorine atom and an imidazole ring. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

Triazoxid is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 . It is toxic if swallowed or if inhaled .

Mechanism of Action

Target of Action

Triazoxide, also known as Triazoxid, is a fungicide that is used as a seed treatment for control of seed-borne diseases . It primarily targets the blood system . The compound is rapidly and extensively absorbed but only partly bioavailable (50%) to the target organ due to its biokinetic properties .

Mode of Action

This compound is a member of the class of benzotriazines that is 1,2,4-benzotriazine 1-oxide which is substituted by chlorine at position 7 and by a 1H-imidazol-1-yl group at position 3 . It is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release .

Biochemical Pathways

This compound exerts its effects through binding to the SUR subunit of the KATP channel which has the effect of ‘opening’ the channel leading to increased potassium entry into the cell and hyperpolarization of the cell membrane . This results in a decrease in calcium influx, and a subsequently reduced release of insulin .

Result of Action

The result of this compound’s action is the inhibition of insulin release . This is achieved by the opening of ATP-dependent potassium channels on pancreatic beta cells in the presence of ATP and Mg 2+, resulting in hyperpolarization of the cell and inhibition of insulin release .

Action Environment

The action of this compound, like many other enzymes, can be influenced by environmental factors such as temperature, pH, and concentration . Enzymes work best within specific temperature and pH ranges, and sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate . Therefore, the efficacy and stability of this compound could potentially be influenced by these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triazoxide can be synthesized through several methods. One common approach involves the reaction of substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol, followed by oxidation using sodium nitrite in acetic acid . This method yields high purity triazoxid with good efficiency.

Industrial Production Methods: In industrial settings, triazoxid is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process typically involves the use of high-purity reagents and solvents to achieve consistent product quality. The reaction is monitored using advanced analytical techniques to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triazoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert triazoxid into its corresponding reduced forms.

    Substitution: The chlorine atom in triazoxid can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Triazoxide is unique due to its specific structure, which includes both a chlorine atom and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, triazoxid offers a broader spectrum of activity and higher efficacy in certain applications .

Properties

IUPAC Name

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGKIPDJXCAMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058169
Record name Triazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72459-58-6
Record name Triazoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72459-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAZOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2N58DT4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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